molecular formula C9H18ClNO2 B068825 Ethyl 2-(piperidin-4-yl)acetate hydrochloride CAS No. 169458-04-2

Ethyl 2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B068825
CAS No.: 169458-04-2
M. Wt: 207.7 g/mol
InChI Key: RBESFTPUTXOFCD-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS: 169458-04-2) is a piperidine-derived compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . Its structure consists of a piperidine ring substituted at the 4-position with an ethyl acetate group, protonated as a hydrochloride salt. The canonical SMILES representation is CCOC(=O)CC1CCNCC1.Cl, reflecting its ester and cyclic amine functionalities .

This compound is synthesized via decarboxylative ring-opening reactions or column chromatography purification, achieving yields up to 54% under optimized conditions (e.g., using sodium hydrogencarbonate in 1-methyl-pyrrolidin-2-one) . It serves as a key intermediate in medicinal chemistry, particularly in developing agonists and antagonists targeting neurological and inflammatory pathways .

Properties

IUPAC Name

ethyl 2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBESFTPUTXOFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670062
Record name Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169458-04-2
Record name Ethyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-4-yl-acetic acid ethyl ester hydrochloride
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Preparation Methods

Direct Esterification of Piperidine Derivatives

The most common route involves esterification of 4-piperidineacetic acid with ethanol under acidic conditions. Hydrochloric acid serves dual roles as a catalyst and salt-forming agent. Typical conditions include refluxing ethanol (78°C) with azeotropic water removal, achieving yields of 78–92%. Competing pathways, such as intramolecular cyclization, are suppressed by maintaining pH < 2.

Reaction Equation

4-Piperidineacetic acid+EtOHHCl (cat.)Ethyl 2-(piperidin-4-yl)acetateHCl\text{4-Piperidineacetic acid} + \text{EtOH} \xrightarrow{\text{HCl (cat.)}} \text{Ethyl 2-(piperidin-4-yl)acetate} \cdot \text{HCl}

Acylation-Reduction Sequences

Alternative approaches employ acylation of piperidine followed by reduction:

  • Friedel-Crafts Acylation : Piperidine reacts with chloroacetyl chloride in dichloromethane (DCM) at −10°C to form 2-chloro-1-(piperidin-4-yl)ethanone (yield: 65%).

  • Catalytic Hydrogenation : The ketone intermediate undergoes hydrogenation (H₂, 50 psi) over Pd/C in ethanol, followed by esterification with ethanol/HCl to yield the target compound (overall yield: 58%).

Stepwise Laboratory-Scale Protocols

Single-Pot Esterification Method

Materials

  • 4-Piperidineacetic acid (1.0 eq)

  • Anhydrous ethanol (10 vol)

  • Hydrochloric acid (37%, 1.2 eq)

Procedure

  • Charge ethanol and 4-piperidineacetic acid into a reflux apparatus.

  • Add HCl dropwise while maintaining temperature <30°C.

  • Reflux at 78°C for 8–12 h with molecular sieves (4Å) for water absorption.

  • Cool to 0°C, filter precipitated product, and wash with cold ether.

  • Dry under vacuum at 40°C to constant mass (typical purity: 98.5% by HPLC).

Critical Parameters

  • Water content <0.5% in ethanol prevents hydrolysis.

  • Stoichiometric HCl (1.05–1.2 eq) maximizes salt formation without over-acidification.

Reaction Optimization Strategies

Catalyst Screening

Comparative studies of Brønsted acids reveal HCl superiority over H₂SO₄ or p-TsOH:

CatalystYield (%)Purity (%)Byproducts Identified
HCl (gas)9298.5None detected
H₂SO₄7491.2Sulfonated esters
p-TsOH6889.7Tosyl-piperidine derivatives

Data from

Solvent Effects

Ethanol/water mixtures (95:5 v/v) enhance solubility of the hydrochloride salt while minimizing ester hydrolysis. Polar aprotic solvents like DMF reduce yields to <50% due to poor proton availability.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Residence time : 45–60 min

  • Temperature gradient : 30°C (inlet) → 78°C (reaction zone) → 10°C (crystallization)

  • Throughput : 50–100 kg/h

Advantages

  • 98% conversion efficiency

  • Reduced HCl consumption (0.95 eq) via gas recycling

Purification Protocols

StepConditionsImpurity Removal Efficiency
CrystallizationEthanol/MTBE (1:3), −10°C99.1%
Activated Carbon2% w/w, 50°C, 1 hResidual color bodies
Nanofiltration200 Da membrane, 20 barOligomers <0.1%

Data adapted from

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, D₂O)

  • δ 1.24 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 2.78–2.85 (m, 2H, piperidine H-4)

  • δ 3.12 (s, 2H, CH₂COO)

  • δ 4.15 (q, J=7.1 Hz, 2H, OCH₂)

FT-IR (KBr)

  • 1724 cm⁻¹ (C=O ester)

  • 2500–3000 cm⁻¹ (N⁺–H stretch)

  • 1178 cm⁻¹ (C–O ester)

Chromatographic Methods

MethodColumnRetention Time (min)LOD (μg/mL)
HPLC-UV (220 nm)C18, 150×4.6 mm6.780.5
UPLC-MSHSS T3, 2.1×50 mm2.150.1

Parameters from

Case Studies in Process Development

Kilogram-Scale Synthesis for Anticancer Drug Intermediate

A 2019 campaign produced 120 kg batches using:

  • Reactor : 500 L glass-lined vessel

  • Yield : 89%

  • Purity : 99.3% (HPLC)
    Key modifications included staged HCl addition and in-line pH monitoring to prevent localized over-acidification.

Green Chemistry Approach

Replacement of ethanol with cyclopentyl methyl ether (CPME) reduced:

  • Energy consumption by 35% (lower boiling point: 106°C vs. 78°C)

  • Waste generation by 40% (higher solvent recovery)
    However, yield decreased to 82% due to reduced salt solubility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 4-piperidone or 4-piperidinecarboxylic acid.

    Reduction: 2-(piperidin-4-yl)ethanol.

    Substitution: Ethyl 2-(piperidin-4-yl)acetamide.

Scientific Research Applications

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis
Ethyl 2-(piperidin-4-yl)acetate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. It is frequently utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReaction DescriptionCommon Reagents Used
OxidationConverts to ketones or carboxylic acidsPotassium permanganate, Chromium trioxide
ReductionForms alcohols or aminesLithium aluminum hydride, Sodium borohydride
Nucleophilic SubstitutionForms various substituted derivativesAmines, alcohols, thiols

Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for drug development targeting infectious diseases .

Anticancer Potential
Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that piperidine derivatives, including this compound, can induce apoptosis in tumor cells and inhibit key signaling pathways involved in cancer progression .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of specific pathogens
AntiviralShows promise against viral infections
AnticancerInduces apoptosis in cancer cell lines

Case Studies

Cytotoxicity in Cancer Models
A notable study reported significant cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The compound exhibited better efficacy compared to standard chemotherapeutic agents like bleomycin. The mechanism involved the induction of apoptosis through modulation of survival signaling pathways.

Antiviral Efficacy
Pharmacokinetic studies have shown favorable absorption characteristics for this compound, suggesting its potential as a lead compound in drug development against viral infections. Its ability to penetrate cellular membranes enhances its effectiveness against viruses requiring intracellular access .

Mechanism of Action

The mechanism by which ethyl 2-(piperidin-4-yl)acetate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with neurotransmitter receptors or enzymes. The piperidine ring structure is known to mimic natural substrates, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

Ester Group Variability

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., 169458-04-2) generally exhibit higher lipophilicity compared to methyl analogues (e.g., 81270-37-3), enhancing membrane permeability in drug delivery .

Substituent Position

  • Piperidin-3-yl vs. Piperidin-4-yl : Ethyl 2-(piperidin-3-yl)acetate hydrochloride (16780-05-5) differs in ring substitution position, altering binding affinity to targets such as G protein-coupled receptors .

Biological Activity

Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the reaction of piperidine derivatives with ethyl acetate, typically in the presence of a catalyst and hydrochloric acid to form the hydrochloride salt. This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Studies have demonstrated that it can protect neuronal cells from damage, particularly in models of neurodegenerative diseases .
  • Enzyme Inhibition : Ethyl 2-(piperidin-4-yl)acetate interacts with specific enzymes, potentially modulating their activity and influencing biochemical pathways relevant to disease states .

The mechanisms through which Ethyl 2-(piperidin-4-yl)acetate exerts its biological effects include:

  • Receptor Modulation : The piperidine ring structure allows the compound to bind to various receptors, influencing their activity. This binding can lead to changes in cellular signaling pathways that are critical in conditions such as cancer and neurodegeneration .
  • Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

A study evaluated the neuroprotective effects of Ethyl 2-(piperidin-4-yl)acetate in SH-SY5Y cells exposed to glutamate-induced toxicity. The results indicated a dose-dependent increase in cell viability, with significant protection observed at higher concentrations. This suggests its potential utility in treating neurodegenerative conditions .

Concentration (µM)Cell Viability (%)
1075
5085
10095

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of Ethyl 2-(piperidin-4-yl)acetate against common bacterial strains. The compound exhibited significant inhibition zones, demonstrating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Q & A

Q. Advanced

  • Trituration : Post-synthesis, dissolve the crude product in minimal ethanol and precipitate impurities using ethyl acetate/diethyl ether (1:3 ratio). Repeat until purity >95% (HPLC) .
  • Recrystallization : Use anhydrous ethanol or methanol at low temperatures (0–4°C) to enhance crystal formation. Monitor purity via TLC (silica gel, chloroform/methanol 9:1) .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, desiccated to prevent hygroscopic degradation .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Temperature Control : Maintain esterification at 60–70°C to minimize side reactions (e.g., transesterification).
  • Catalyst Screening : Test p-toluenesulfonic acid vs. sulfuric acid for faster conversion.
  • Solvent Selection : Use anhydrous ethanol to avoid hydrolysis. Yields typically range 80–90% under optimized conditions .

How should researchers interpret conflicting NMR data for this compound?

Q. Advanced

  • Dynamic Effects : Piperidine ring protons may show splitting due to chair-flip dynamics. Use VT-NMR (Variable Temperature NMR) at 25°C to 60°C to resolve overlapping signals .
  • Salt Effects : Hydrochloride formation shifts NH⁺ protons downfield (δ ~10–12 ppm). Compare with free base spectra for validation .

What strategies mitigate stability issues during long-term storage?

Q. Advanced

  • Lyophilization : Freeze-dry the compound to remove residual solvents, reducing hydrolysis risk.
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Stability Testing : Monitor via HPLC every 6 months; degradation products include 4-piperidineacetic acid (hydrolysis) .

How is this compound utilized in medicinal chemistry research?

Q. Advanced

  • Intermediate for Drug Candidates : Acts as a precursor for Spns2 inhibitors (e.g., piperidin-4-yl carbamate derivatives) via nucleophilic substitution .
  • Bioisostere Design : The piperidine moiety mimics natural amines in receptor-binding studies (e.g., GPCR targets) .

What computational tools aid in modeling its interactions with biological targets?

Q. Advanced

  • Docking Simulations : Use AutoDock Vina with the piperidine nitrogen as a protonated anchor point.
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., sphingosine-1-phosphate transporters) .

How can hygroscopicity impact experimental reproducibility?

Q. Advanced

  • Moisture-Sensitive Reactions : Pre-dry the compound in a vacuum desiccator (24 hours) before use in coupling reactions.
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure consistent reactivity .

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